molecular formula C18H25NOSSi B8551185 2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dihydro-1H-inden-5-yl)-1,3-thiazole CAS No. 869725-77-9

2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dihydro-1H-inden-5-yl)-1,3-thiazole

Cat. No.: B8551185
CAS No.: 869725-77-9
M. Wt: 331.5 g/mol
InChI Key: OFIGQPJIRHMMHJ-UHFFFAOYSA-N
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Description

2-(1-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dihydro-1H-inden-5-yl)-1,3-thiazole is a useful research compound. Its molecular formula is C18H25NOSSi and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

869725-77-9

Molecular Formula

C18H25NOSSi

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl-dimethyl-[[5-(1,3-thiazol-2-yl)-2,3-dihydro-1H-inden-1-yl]oxy]silane

InChI

InChI=1S/C18H25NOSSi/c1-18(2,3)22(4,5)20-16-9-7-13-12-14(6-8-15(13)16)17-19-10-11-21-17/h6,8,10-12,16H,7,9H2,1-5H3

InChI Key

OFIGQPJIRHMMHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC2=C1C=CC(=C2)C3=NC=CS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of zinc (899 mg, 13.75 mmol) in tetrahydrofuran (1.60 mL) was added 1,2-dibromoethane (0.118 mL, 1.37 mmol). The suspension was heated with a heat gun until no evolution of ethylene gas. Chlorotrimethylsilane (0.0698 mL, 0.55 mmol) and a solution of 2-bromothiazole (0.413 mL, 4.58 mmol) in tetrahydrofuran were added. After 15 min [(5-bromo-2,3-dihydro-1H-inden-1-yl)oxy](tert-butyl)dimethylsilane (1.0 g, 3.055 mmol) and tetrakis(triphenylphosphine)palladium(0) (70.6 mg, 0.0611 mmol) dissolved in tetrahydrofuran (8.00 mL) were added. The mixture was stirred for 24 h at reflux and quenched with 15 mL of brine. The organic layer was separated and the aqueous phase was extracted with methylene chloride (25 mL×3). The combined extracts were washed with brine, dried over anhydrous Na2SO4, and evaporated under reduced pressure. Chromatography on silica gel with 2.5% EtOAc/hexane afforded the desired coupling product (800 mg, 79%).
Quantity
0.118 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.0698 mL
Type
reactant
Reaction Step Three
Quantity
0.413 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Four
Quantity
70.6 mg
Type
catalyst
Reaction Step Four
Quantity
1.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
899 mg
Type
catalyst
Reaction Step Five
Yield
79%

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